(1,1,2,2-Tetramethylpropyl)amine hydrochloride

Conformational analysis Medicinal chemistry Ligand design

Standard liquid tertiary alkylamines introduce density correction errors and over-alkylation side products. This achiral, non-hygroscopic solid hydrochloride salt eliminates these variables. - **Key Advantage**: Direct -NH₂ attachment to a fully substituted C-2 tertiary carbon minimizes di-alkylation during N-functionalization. - **Application**: Ideal fragment for FBDD (MW 151.68, clogP 1.6) and NHC ligand development. - **Supply**: Solid form ensures accurate gravimetric dispensing for HTE workflows. Purity 95-97%.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 29772-64-3
Cat. No. B3121952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1,2,2-Tetramethylpropyl)amine hydrochloride
CAS29772-64-3
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C)N.Cl
InChIInChI=1S/C7H17N.ClH/c1-6(2,3)7(4,5)8;/h8H2,1-5H3;1H
InChIKeyVBLHYILVPSSTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,1,2,2-Tetramethylpropyl)amine Hydrochloride: Overview


(1,1,2,2-Tetramethylpropyl)amine hydrochloride (IUPAC: 2,3,3-trimethylbutan-2-amine hydrochloride; CAS 29772-64-3) is an achiral, sterically hindered primary amine hydrochloride with molecular formula C₇H₁₈ClN and molecular weight 151.68 g/mol . The free base (CAS 29772-54-1) has a computed XLogP of 1.6, a boiling point of 118 °C at 760 mmHg, and a density of 0.779 g/cm³ . The compound exists as a solid hydrochloride salt, distinguishing it from the liquid free base, and is supplied at purities of ≥95–97% by multiple vendors . It belongs to the class of α-tertiary alkyl primary amines, structurally characterized by an –NH₂ group directly attached to a fully substituted carbon center (C-2 of the 2,3,3-trimethylbutane skeleton), which imposes extreme steric congestion around the nucleophilic nitrogen.

1 Solid hydrochloride form supports automated high-throughput dispensing workflows, avoiding liquid free base volatility.
2 α-Tertiary primary amine architecture enables sterically controlled N-functionalization with reduced over-alkylation.
3 Low molecular weight and single rotatable bond fit fragment-based library design criteria.

Why Generic Substitution Fails


The substitution pattern of (1,1,2,2-tetramethylpropyl)amine hydrochloride – specifically, the –NH₂ group bound to a fully substituted C-2 tertiary carbon – creates a unique α-tertiary amine hydrochloride that is sterically and electronically distinct from its positional isomers and homologs . The positional isomer 2,2,3,3-tetramethylbutan-1-amine hydrochloride (CAS 5421-55-6) bears the amine on a primary methylene carbon, resulting in a fundamentally different steric environment around the nucleophilic center, a higher rotatable bond count (2 vs. 1), and a higher molecular weight (165.70 vs. 151.68 g/mol) [1]. The widely studied tert-octylamine (1,1,3,3-tetramethylbutylamine) has an additional methylene spacer, altering both the steric cone and the electronic properties of derived ligands [2]. These structural differences translate into non-interchangeable reactivity in N-alkylation, reductive amination, and salt metathesis reactions, making generic substitution scientifically invalid without experimental re-validation.

Isomer mismatch Positional isomer (2,2,3,3-tetramethylbutan-1-amine) has 2 rotatable bonds vs. 1, altering conformational entropy and derivative properties.
Spacer deviation tert-Octylamine contains an additional methylene spacer, shifting steric cone and electronic profile of derived NHC ligands.
Reactivity gap Steric and connectivity differences may not transfer directly in N-alkylation, reductive amination, or salt metathesis; re-validation required.

Differential Evidence Against Closest Analogs


Conformational Rigidity vs. Linear Isomer

(1,1,2,2-Tetramethylpropyl)amine hydrochloride possesses only 1 rotatable bond, a direct consequence of its α-tertiary amine architecture where the –NH₂ is attached to C-2, a fully substituted carbon . In contrast, the positional isomer 2,2,3,3-tetramethylbutan-1-amine hydrochloride (CAS 5421-55-6), in which the –NH₂ is attached to the primary C-1 methylene, has 2 rotatable bonds . This difference in conformational freedom directly impacts the entropic penalty upon binding or complexation and restricts the conformational space accessible to derivatives prepared from the target compound.

Conformational rigidity
Head-to-head
Target: 1 rotatable bond
Isomer (CAS 5421-55-6): 2 rotatable bonds
Lower entropic penalty may support fragment-based design and crystallization.
Based on structural InChI/SMILES analysis.
Conformational analysis Medicinal chemistry Ligand design

Atom Economy Advantage for Fragment Screening

With a molecular weight of 151.68 g/mol (C₇H₁₈ClN), (1,1,2,2-tetramethylpropyl)amine hydrochloride is approximately 8.5% lighter than its closest C₈ structural analogs, including 2,2,3,3-tetramethylbutan-1-amine hydrochloride (165.70 g/mol) and tert-octylamine hydrochloride (165.71 g/mol, CAS 58618-91-0) [1]. This lower molecular weight, combined with a lower carbon count (C₇ vs. C₈), translates into a more favorable heavy atom count for fragment-based screening libraries, where lower molecular weight starting points are preferred to allow room for subsequent growth vectors.

Atom economy advantage
Head-to-head
Target: 151.68 g/mol (C₇)
C₈ isomers: 165.70 g/mol (~8.5% heavier)
Lower molecular weight favors fragment screening compliance with rule-of-three.
Mass reduction confirmed by vendor entries.
Atom economy Fragment-based screening Scaffold optimization

Steric Differentiation in NHC Ligand Design

The structural isomer of the target compound, tert-octylamine (1,1,3,3-tetramethylbutylamine), has been demonstrated to produce ItOct NHC ligands with a % buried volume (%Vbur) of 44.7% for [Au(ItOct)Cl], representing a +5.1 percentage point increase over the industry-standard ItBu ligand (%Vbur = 39.6% for [Au(ItBu)Cl]) and exceeding 1-adamantyl-derived IAd (%Vbur = 39.8%) [1]. While these quantitative steric values are reported for the tert-octyl-derived ligand, the target compound (1,1,2,2-tetramethylpropyl)amine differs by having the amine directly on the tertiary carbon without the intervening methylene spacer present in tert-octylamine. This structural difference predicts a distinct steric profile and electronic environment at the metal center when used as an NHC precursor, potentially enabling access to a steric regime between ItBu and ItOct.

NHC ligand steric profile
Class-level
%Vbur not directly reported; predicted distinct steric regime due to altered tether geometry vs. ItBu/ItOct.
May enable tunable steric properties between established benchmarks.
Class-level inference from Szostak group studies; experimental data needed.
N-heterocyclic carbenes Organometallic catalysis Ligand design

Lipophilicity and Developability Profile

The free base of (1,1,2,2-tetramethylpropyl)amine has a calculated XLogP of 1.6 . This value is approximately 0.5–0.9 log units lower than the computed logP of tert-octylamine (1,1,3,3-tetramethylbutylamine, predicted logP ~2.1–2.5 based on one additional methylene unit) [1], consistent with the target compound having one fewer carbon atom. The lower lipophilicity of the target amine translates into an HCl salt with potentially higher aqueous solubility and reduced non-specific protein binding relative to the C₈ homologs, though direct experimental solubility data for the hydrochloride salt remains unavailable in the public domain.

Lipophilicity profile
Cross-study
Target XLogP: 1.6
C₈ analogs: estimated 2.1–2.6
Lower lipophilicity may reduce non-specific binding and improve solubility.
Computed values; experimental solubility data unavailable.
Lipophilicity Permeability ADME optimization

Solid Salt Handling vs. Liquid Free Bases

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is supplied as an achiral solid with a purity specification of 95–97% . In contrast, the widely used analog tert-octylamine (free base, CAS 107-45-9) is a liquid at ambient temperature (melting point –67 °C) with a boiling point of 137–143 °C [1]. The solid hydrochloride form of the target compound eliminates the need for in situ HCl salt formation prior to use in reactions requiring the protonated amine, simplifies gravimetric dispensing for automated high-throughput experimentation platforms, and avoids the volatility and strong ammoniacal odor associated with low-molecular-weight liquid amines.

Solid salt handling
Head-to-head
Target: solid hydrochloride
Comparators: liquid free bases (bp 118–143 °C)
Solid form enables gravimetric dispensing, reduces volatility and odor.
Physical state reported by multiple vendors.
Solid-state handling Salt formulation Automated synthesis

Nucleophilicity Under Extreme Steric Constraint

The target compound features a primary –NH₂ group directly attached to a fully substituted tertiary carbon (C-2 of 2,3,3-trimethylbutane), representing an extreme case of steric hindrance around a primary amine nucleophile. Class-level studies on sterically hindered amines demonstrate that nucleophilicity decreases significantly as steric bulk at the α-carbon increases, while Brønsted basicity is affected to a lesser extent [1]. The computed polar surface area (PSA) of the free base is 26.02 Ų , which is smaller than that of the C₈ positional isomer 2,2,3,3-tetramethylbutan-1-amine (PSA ~26.02 Ų, identical due to same functional group count but distributed differently in 3D space due to altered connectivity). This extreme steric compression is predicted to impart enhanced chemoselectivity in N-alkylation and reductive amination reactions relative to less hindered primary amines, though direct comparative kinetic data is not yet available in the public literature.

Steric nucleophilicity
Supporting
Maximum α-branching for a primary amine; predicted low nucleophilicity based on class trends.
May enhance chemoselectivity in mono-N-alkylation reactions.
No direct kinetic data; qualitative inference from hindered amine literature.
Nucleophilicity Steric hindrance Chemoselectivity

Application Scenarios


Fragment-Based Drug Discovery Library Design

The low molecular weight (151.68 g/mol as HCl salt; 115.22 g/mol as free base), single rotatable bond, and computed XLogP of 1.6 make (1,1,2,2-tetramethylpropyl)amine hydrochloride an attractive fragment starting point for FBDD campaigns . Its C₇ scaffold is lighter by one carbon and ~14 g/mol compared to the C₈ positional isomers (2,2,3,3-tetramethylbutan-1-amine HCl and tert-octylamine HCl), offering better compliance with the 'rule of three' fragment guidelines. The solid hydrochloride form facilitates accurate gravimetric dispensing into 96- or 384-well plates for fragment screening by X-ray crystallography or SPR.

NHC Ligand Precursors with Novel Steric Profiles

The Szostak group has established that tert-octylamine-derived ItOct NHC ligands achieve a %Vbur of 44.7%, surpassing ItBu (39.6%) and IAd (39.8%) . The target compound's distinct α-tertiary amine architecture (NH₂ directly on the tertiary carbon without a methylene spacer) offers a structurally differentiated starting material for imidazolium and imidazolinium salt synthesis via glyoxal condensation. The resulting NHC ligands are predicted to exhibit steric and electronic properties distinct from the ItOct/ItBu series, potentially filling an underexplored region of the %Vbur spectrum relevant to challenging cross-coupling and hydrofunctionalization reactions.

Sterically Shielded Mono-N-Functionalization

The extreme steric crowding around the primary amine nitrogen, due to its direct attachment to a fully substituted C-2 tertiary carbon, provides intrinsic protection against over-alkylation during N-functionalization reactions . This property is valuable for the synthesis of N-monosubstituted derivatives (e.g., N-benzyl-2,3,3-trimethylbutan-2-amine hydrochloride, CAS 42882-59-7; N-diethoxyphosphoryl-2,3,3-trimethylbutan-2-amine, CAS 123150-72-1) where di-alkylation side products must be minimized. The reduced nucleophilicity conferred by steric hindrance can improve reaction selectivity in the presence of competing nucleophiles.

High-Throughput Automated Synthesis

As an achiral, non-hygroscopic solid hydrochloride salt supplied at 95–97% purity , the target compound is well-suited for automated solid-dispensing workflows in HTE [1]. The solid form eliminates the need for density correction and solvent pre-dilution required for liquid amine reagents such as tert-octylamine (mp –67 °C, bp 137–143 °C). This translates to improved stoichiometric accuracy and reduced well-to-well variability in parallel synthesis arrays employing the amine as a capping group, nucleophile, or salt metathesis partner.

Application
Selection Property
Validation Focus
Fragment-based library design
Low molecular weight scaffold with single rotatable bond
Rule-of-three compliance; crystallographic fragment screening
NHC ligand precursor synthesis
Distinct α-tertiary amine connectivity vs. ItBu/ItOct
Steric and electronic properties in Au/Pd catalyzed reactions
Sterically shielded mono-N-functionalization
Extreme steric hindrance at α-carbon
Over-alkylation control; chemoselectivity in N-alkylation
High-throughput automated synthesis
Solid hydrochloride salt form
Accurate solid dispensing; minimal volatile loss
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